molecular formula C6H12N4S B14008700 6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine CAS No. 59153-08-1

6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine

Cat. No.: B14008700
CAS No.: 59153-08-1
M. Wt: 172.25 g/mol
InChI Key: UHWBAYGMEYSHDU-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine is a heterocyclic compound that contains a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1,2,4-triazine: Shares the triazine ring but lacks the methylsulfanyl group.

    6-methyl-3-methylsulfanyl-1,2,4-triazine: Similar structure but with fewer methyl groups.

    1,2,4-triazine derivatives: A broad class of compounds with varying substituents on the triazine ring.

Uniqueness

6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methylsulfanyl groups on the triazine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

59153-08-1

Molecular Formula

C6H12N4S

Molecular Weight

172.25 g/mol

IUPAC Name

6,6-dimethyl-3-methylsulfanyl-1H-1,2,4-triazin-5-amine

InChI

InChI=1S/C6H12N4S/c1-6(2)4(7)8-5(11-3)9-10-6/h10H,1-3H3,(H2,7,8,9)

InChI Key

UHWBAYGMEYSHDU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC(=NN1)SC)N)C

Origin of Product

United States

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